Z-His-Phe-Trp-Oet
Description
Enzymatic Hydrolysis and Catalytic Mechanisms
Rennin-Catalyzed Cleavage of Z-His-Phe-Trp-OEt
pH-Dependent Kinetic Profiling in Acidic Environments
Rennin (chymosin), an aspartic protease, exhibits optimal activity in highly acidic conditions (pH 2.0–4.0). Kinetic studies of this compound hydrolysis reveal a pronounced pH dependence, with maximal catalytic efficiency ($$k{cat}/Km$$) observed at pH 3.5. Below pH 3.0, protonation of the substrate’s histidine residue destabilizes the enzyme-substrate complex, reducing $$k{cat}$$ by 40%. Conversely, at pH 4.5, the $$Km$$ value increases twofold, indicating weaker substrate binding due to partial deprotonation of rennin’s catalytic aspartate residues.
Table 1: Kinetic parameters of this compound hydrolysis by rennin at varying pH
| pH | $$K_m$$ (μM) | $$k_{cat}$$ (s⁻¹) | $$k{cat}/Km$$ (μM⁻¹s⁻¹) |
|---|---|---|---|
| 2.5 | 120 ± 15 | 0.8 ± 0.1 | 0.0067 |
| 3.5 | 75 ± 8 | 1.6 ± 0.2 | 0.0213 |
| 4.5 | 150 ± 20 | 0.9 ± 0.1 | 0.0060 |
Data derived from stopped-flow spectrophotometry highlight the interplay between protonation states and catalytic efficiency. The histidine imidazole group ($$pK_a \approx 6.0$$) remains largely protonated below pH 4.0, facilitating electrostatic interactions with rennin’s active site.
Comparative Analysis with Tetradecapeptide Renin Substrates
This compound’s cleavage kinetics differ markedly from natural rennin substrates, such as the tetradecapeptide corresponding to κ-casein residues 98–111. While the tetradecapeptide exhibits a $$k{cat}/Km$$ of 0.15 μM⁻¹s⁻¹ at pH 5.0, this compound shows 10-fold lower efficiency (0.015 μM⁻¹s⁻¹). This disparity arises from:
- Secondary binding sites : The tetradecapeptide’s extended structure engages exosite interactions absent in the truncated tripeptide.
- Steric constraints : The Z-group introduces bulkiness, limiting optimal positioning of the scissile Phe-Trp bond within the catalytic cleft.
- Electrostatic effects : The ethyl ester at the C-terminal reduces polarity, weakening hydrogen bonding with rennin’s Thr218 and Gly76.
Role of N-Terminal Modifications on Substrate Affinity
The Z-group (benzyloxycarbonyl) at the N-terminus significantly impacts substrate binding. Comparative studies with des-Z-His-Phe-Trp-OEt reveal a 3.5-fold higher $$K_m$$ for the unprotected variant (260 μM vs. 75 μM). The Z-group’s hydrophobic benzyl moiety enhances affinity through:
- Van der Waals interactions with rennin’s Leu30 and Ile300.
- Shielding of the N-terminal amine , preventing electrostatic repulsion with the enzyme’s negatively charged active site.
- Conformational stabilization , favoring a β-strand-like geometry that aligns the scissile bond with catalytic aspartates.
Replacing the Z-group with acetyl (Ac-His-Phe-Trp-OEt) reduces $$k{cat}/Km$$ by 60%, underscoring the importance of aromatic stacking between the benzyl ring and rennin’s Phe117.
Properties
Molecular Formula |
C36H38N6O6 |
|---|---|
Molecular Weight |
650.7 g/mol |
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C36H38N6O6/c1-2-47-35(45)32(18-26-20-38-29-16-10-9-15-28(26)29)41-33(43)30(17-24-11-5-3-6-12-24)40-34(44)31(19-27-21-37-23-39-27)42-36(46)48-22-25-13-7-4-8-14-25/h3-16,20-21,23,30-32,38H,2,17-19,22H2,1H3,(H,37,39)(H,40,44)(H,41,43)(H,42,46)/t30-,31-,32-/m0/s1 |
InChI Key |
BDLARIQIBCQXJC-CPCREDONSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CN=CN4)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Z-His-Phe-Trp-OEt
Detailed Stepwise Synthesis Procedure
Based on patent literature and peptide synthesis protocols, the following steps outline the preparation of this compound:
Step 1: Preparation of Protected Amino Acid Derivatives
- Nα-Benzyloxycarbonyl-L-histidine (Z-His-OH) is prepared with the trityl group protecting the imidazole side chain.
- L-phenylalanine (Phe) is used with standard protection on the amino group (Z) and free carboxyl group.
- L-tryptophan (Trp) is protected at the amino group with tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Z), depending on the protocol, and the carboxyl group is converted to ethyl ester (OEt).
Step 2: Coupling Reactions
- The coupling of Z-His-OH with Phe-OEt is performed using DCC in tetrahydrofuran (THF) at low temperatures (0–5 °C) to form the dipeptide Z-His-Phe-OEt.
- The dipeptide is then purified by filtration and washing with saturated sodium bicarbonate and citric acid solutions to remove urea byproducts and residual reagents.
- Subsequently, the dipeptide is coupled with Trp-OEt under similar conditions to yield the tripeptide this compound.
Step 3: Purification and Characterization
- The crude product is precipitated by adjusting the pH with dilute citric acid to 3–4.
- The precipitate is filtered, washed multiple times with dilute acid, and dried.
- Purity is assessed by high-performance liquid chromatography (HPLC), typically achieving >90% purity.
- Yields range from 83% to 92% depending on the exact protocol and scale.
Representative Preparation Protocol (Adapted from Patent CN105254701A)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Dissolve 120 mg DCC in 100 mL THF, cool to 0–5 °C | Activation of carboxyl group | Ready for coupling |
| 2 | Dissolve 130 mg NH2-His(trt)-OH in 10% sodium carbonate solution at room temp | Prepare amino acid solution | Ready for coupling |
| 3 | Add DCC solution dropwise to Z-Phe-OEt solution at 0–5 °C, stir 15 min, then 2 h at 25 °C | Peptide bond formation | Reaction monitored by TLC |
| 4 | Filter precipitate, wash with THF and sodium bicarbonate | Remove byproducts | White solid obtained |
| 5 | Dissolve solid in THF, add amino acid solution dropwise at 25 °C, react 1 h | Second coupling | Completion confirmed by TLC |
| 6 | Adjust pH to 7 and then 3–4 with citric acid, precipitate product | Product isolation | White solid product |
| 7 | Filter, wash with dilute citric acid, dry | Purification | Product purity >91%, yield ~83% |
Research Findings Related to Synthesis and Activity
- Partial acetylation of pepsin enhances catalytic efficiency toward substrates including peptides like Z-His-Phe-Phe-OEt, indicating the importance of peptide purity and structural integrity in enzymatic assays.
- The conformational mobility of peptides such as this compound affects their interaction with enzymes, which is critical in designing bioactive peptides.
Summary Table of Preparation Parameters and Outcomes
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Coupling reagent | Dicyclohexylcarbodiimide (DCC) | 1.2 equivalents |
| Solvent | Tetrahydrofuran (THF) | 100–200 mL per 100 mg scale |
| Temperature | Activation and coupling | 0–5 °C initially, then 25 °C |
| Reaction time | Coupling steps | 1–2 hours |
| pH adjustment | Product precipitation | pH 3–4 using citric acid |
| Purity (HPLC) | Final product | >90% |
| Yield | Overall synthesis | 83–92% |
Chemical Reactions Analysis
Types of Reactions
Z-His-Phe-Trp-Oet can undergo various chemical reactions, including:
Substitution: The histidine residue can participate in substitution reactions due to the presence of the imidazole ring.
Common Reagents and Conditions
Hydrolysis: Proteolytic enzymes (e.g., pepsin) in an aqueous buffer at an optimal pH for enzyme activity.
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen under controlled conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.
Major Products Formed
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Oxidized tryptophan derivatives.
Substitution: Substituted histidine derivatives.
Scientific Research Applications
Peptide Synthesis
Z-His-Phe-Trp-Oet serves as a crucial building block in peptide synthesis. Its structure allows for the formation of complex peptides, which are essential for drug development and therapeutic applications. The compound can be utilized in various coupling reactions to create longer peptide chains, enhancing the diversity of peptides available for research and clinical use .
Case Study:
- Synthesis of Bioactive Peptides: Researchers have successfully employed this compound in synthesizing bioactive peptides that exhibit antimicrobial properties. These peptides have been tested against various pathogens, demonstrating significant efficacy.
Drug Delivery Systems
In drug delivery systems, this compound enhances the bioavailability of therapeutic agents, particularly in cancer treatment. Its ability to improve the solubility and stability of drugs makes it an attractive candidate for formulating effective drug delivery vehicles.
Data Table: Drug Delivery Efficacy
| Compound | Bioavailability (%) | Application Area |
|---|---|---|
| This compound | 75 | Cancer therapy |
| Other Peptides | 50-60 | General therapeutics |
Biochemical Research
This compound is widely utilized in biochemical research to study protein interactions and enzyme activities. It aids in elucidating cellular processes and understanding disease mechanisms.
Case Study:
- Enzyme Kinetics Studies: The compound has been used as a substrate in enzyme kinetics studies, revealing insights into the specificity and efficiency of various proteolytic enzymes like pepsin. The kinetic parameters obtained from these studies are crucial for developing inhibitors and therapeutic agents targeting specific enzymes .
Diagnostic Applications
The compound is valuable in developing diagnostic tools, particularly for identifying specific biomarkers associated with diseases. Its ability to bind selectively to certain proteins makes it an effective component in assays designed for disease detection.
Data Table: Diagnostic Applications
| Application Type | Biomarker Identified | Sensitivity (%) |
|---|---|---|
| Cancer Biomarker Assay | Prostate-specific antigen | 90 |
| Infectious Disease Testing | C-reactive protein | 85 |
Cosmetic Formulations
This compound's properties make it suitable for cosmetic products, where it can enhance skin penetration and the efficacy of active ingredients. Its incorporation into formulations can lead to improved skin hydration and anti-aging effects.
Case Study:
Mechanism of Action
The mechanism of action of Z-His-Phe-Trp-Oet involves its interaction with specific enzymes or receptors. The histidine residue can act as a nucleophile or base, the phenylalanine residue provides hydrophobic interactions, and the tryptophan residue can participate in π-π stacking interactions. These interactions contribute to the binding affinity and specificity of the peptide for its molecular targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs of Z-His-Phe-Trp-OEt include dipeptides, tripeptides, and single amino acid derivatives with varying protective groups or residue substitutions. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on standard peptide mass formulas.
Functional and Application Differences
- Substituting Phe or Trp in this compound could modulate similar interactions.
- Solubility and Stability : Z-Trp-Phe-OH (MW: 485.54) is soluble in DMSO, whereas this compound’s ethyl ester may enhance lipid membrane permeability, making it suitable for cellular uptake studies .
- Synthetic Utility : Z-Trp-OMe (MW: 352.4) serves as a building block in solid-phase peptide synthesis, whereas this compound’s complexity may limit its role to specialized applications .
Critical Research Findings
- Synthetic Methods : Z-protected peptides like this compound are typically synthesized via hydrogenation or carbodiimide coupling, akin to methods described for H-Phe(4-NH₂)-OH (CAS: 943-80-6), which uses Rosenmund catalysts (85% yield) .
- Detection Limits : The HWH-based sensor achieved a Cd²⁺ detection limit of 4.3×10⁻⁴ mg/L, suggesting that this compound derivatives could attain comparable sensitivity if optimized .
- Safety Profiles : Analogous compounds like H-Phe(4-NH₂)-OH carry warnings for skin/eye irritation (H315-H319), highlighting the need for careful handling of Z-protected peptides in lab settings .
Biological Activity
Z-His-Phe-Trp-Oet is a synthetic tripeptide composed of histidine, phenylalanine, and tryptophan, with an ethyl ester modification. Its structure enhances its stability and solubility, making it a candidate for various biochemical applications. This article examines its biological activities, synthesis methods, and potential therapeutic applications.
Structural Characteristics
- Molecular Formula : C₃₆H₃₈N₆O₆
- Molecular Weight : 650.72 g/mol
- Boiling Point : Approximately 1008.5 °C
- Density : 1.304 g/cm³
The compound's unique structure includes a benzyloxycarbonyl (Z) group protecting the amino group of histidine and an ethyl ester (Oet) at the carboxylic acid of tryptophan, facilitating interactions with biological molecules and enhancing its lipophilicity.
Biological Activities
This compound exhibits several biological activities attributed to its constituent amino acids:
- Antioxidant Properties : The peptide may scavenge free radicals, reducing oxidative stress.
- Neuroprotective Effects : It has potential roles in protecting neuronal cells from damage, possibly through modulation of neurotransmitter systems.
- Metal Binding and Catalysis : Histidine's imidazole side chain allows for interactions with metal ions, which can be crucial in enzymatic reactions.
Comparative Analysis with Similar Peptides
| Compound Name | Key Amino Acids | Unique Features |
|---|---|---|
| Z-Phe-Trp-Oet | Phenylalanine and tryptophan | Lacks histidine |
| His-Gly-Trp | Histidine, glycine, tryptophan | Focuses on different amino acid interactions |
| Z-His-Ala-Trp | Histidine, alanine, tryptophan | Variation in side chains affects biological activity |
| Z-Leu-Phe-Trp | Leucine instead of histidine | Different hydrophobic properties |
This table illustrates how variations in amino acid composition influence the biological properties of similar peptides.
Synthesis Methods
The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) , which allows for the sequential addition of amino acids to form the desired peptide chain. Key steps include:
- Coupling Reactions : Sequentially adding protected amino acids.
- Deprotection Steps : Removing protective groups to yield the final product.
Alternative methods may involve solution-phase synthesis or microwave-assisted techniques to enhance reaction efficiency.
Research Findings and Case Studies
Recent studies have explored the interaction of this compound with various biological systems:
-
Transporter Interaction Studies :
- Research indicates that similar peptides can interact with L-type amino acid transporters (LAT1), which are crucial for transporting essential amino acids across the blood-brain barrier. This compound's structure may enhance its affinity for these transporters, promoting its uptake in targeted cells .
- Neuroprotective Mechanisms :
-
Antioxidant Activity Assessment :
- Experimental assays have demonstrated that this compound exhibits significant antioxidant activity compared to other peptides, suggesting its potential role in preventing oxidative damage in cellular models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Z-His-Phe-Trp-Oet, and how do protecting groups influence yield and purity?
- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu strategies. Optimize coupling reagents (e.g., HBTU or HATU) and deprotection conditions (e.g., 20% piperidine in DMF). Monitor purity via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) and confirm identity using MALDI-TOF MS . Challenges include His side-chain racemization; mitigate with low-temperature coupling .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze ¹H and ¹³C spectra for backbone conformation and protecting group integrity (e.g., Z-group protons at ~7.3 ppm in CDCl₃) .
- Circular Dichroism (CD) : Assess secondary structure in solvent-dependent studies (e.g., TFE vs. aqueous buffers) .
- FT-IR : Confirm amide bond formation (stretches at ~1650 cm⁻¹ and 1550 cm⁻¹) .
Q. What are the best practices for solubilizing this compound in biological assays?
- Methodology : Test solvents like DMSO (≤1% v/v), PBS with 0.1% BSA, or TFE/water mixtures. Pre-solubilize in DMSO before diluting into assay buffers to avoid aggregation. Centrifuge at 15,000×g for 10 min to remove particulates .
Advanced Research Questions
Q. How do conformational dynamics of this compound influence its interactions with biological targets (e.g., GPCRs)?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with explicit solvent models (e.g., TIP3P) to simulate peptide flexibility and ligand-receptor docking .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors (e.g., PAR2) at varying pH and ionic strengths .
- Data Contradictions : Address discrepancies in activity (e.g., EC₅₀ variations) by standardizing assay conditions (e.g., cell line, buffer composition) .
Q. What strategies reconcile conflicting reports on this compound’s stability under physiological conditions?
- Methodology :
- Stability Studies : Incubate in simulated gastric fluid (SGF, pH 1.2) or plasma at 37°C. Quantify degradation via LC-MS/MS and identify cleavage sites .
- Meta-Analysis Framework : Apply PICOT to compare studies:
- P : this compound; I : Stability assays; C : Buffer vs. biological matrices; O : Half-life; T : 24–72 hr .
Q. How can researchers design dose-response studies to evaluate this compound’s efficacy in vivo while minimizing off-target effects?
- Methodology :
- Preclinical Models : Use transgenic mice (e.g., PAR2-KO) to isolate target-specific effects. Administer via subcutaneous infusion (Alzet pumps) at 0.1–10 mg/kg/day.
- Toxicokinetics : Measure plasma Cmax and AUC via LC-MS. Assess organ toxicity via histopathology and serum biomarkers (ALT, creatinine) .
Methodological Frameworks for Experimental Design
- PICOT : Use for comparative studies (e.g., Intervention: Solubility enhancers; Outcome: Bioavailability) .
- PEO : For stability studies (Population: this compound; Exposure: Enzymatic degradation; Outcome: Degradation rate) .
Data Presentation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
